Amine Basicity Advantage Over Primary‑Amino Congener
The conjugate acid of the methylamino group in the target compound has a predicted pKa of 10.40 ± 0.20 . In comparison, the conjugate acid of 4‑aminopiperidine (the core of the des‑methyl analog) has a predicted pKa of 9.92 ± 0.20 . The ~0.5 log unit higher basicity of the methylamino group translates to a roughly 3‑fold greater concentration of the reactive free‑base form at physiological pH, enhancing its nucleophilic reactivity in acylation and reductive‑amination steps without the instability associated with tertiary‑amine analogs.
| Evidence Dimension | Amine basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa = 10.40 ± 0.20 (predicted) |
| Comparator Or Baseline | 4‑Aminopiperidine: pKa = 9.92 ± 0.20 (predicted) |
| Quantified Difference | ΔpKa ≈ +0.48; approximately 3‑fold higher free‑base fraction at pH 7.4 |
| Conditions | ACD/Labs or similar predictor; aqueous, 25 °C |
Why This Matters
Procurement of the methylamino analog ensures higher and more predictable nucleophilic reactivity for downstream conjugation reactions compared to the primary‑amine analog.
